molecular formula C16H23N5O5S B14786781 tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate

tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate

Cat. No.: B14786781
M. Wt: 397.5 g/mol
InChI Key: YERRZADCXRBPJI-UHFFFAOYSA-N
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Description

tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methylsulfonyl group: This step often involves sulfonylation reactions using reagents like methylsulfonyl chloride.

    Attachment of the tert-butyl carbamate group: This is usually done through carbamate formation reactions, often using tert-butyl chloroformate as a reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the carbamate group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the biological activity of pyrrolo[2,3-d]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
  • tert-Butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Uniqueness

tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H23N5O5S

Molecular Weight

397.5 g/mol

IUPAC Name

tert-butyl N-[2-[(7-methyl-2-methylsulfonylpyrrolo[2,3-d]pyrimidine-6-carbonyl)amino]ethyl]carbamate

InChI

InChI=1S/C16H23N5O5S/c1-16(2,3)26-15(23)18-7-6-17-13(22)11-8-10-9-19-14(27(5,24)25)20-12(10)21(11)4/h8-9H,6-7H2,1-5H3,(H,17,22)(H,18,23)

InChI Key

YERRZADCXRBPJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CC2=CN=C(N=C2N1C)S(=O)(=O)C

Origin of Product

United States

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